![molecular formula C17H10F4N6 B15140932 N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15140932.png)
N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Transforming growth factor beta is a multifunctional cytokine that plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. It is a member of the transforming growth factor beta superfamily, which includes several other growth factors. Transforming growth factor beta is involved in various physiological processes, including embryonic development, tissue homeostasis, and immune regulation. It is also implicated in pathological conditions such as cancer, fibrosis, and inflammatory diseases .
準備方法
Transforming growth factor beta is typically produced through recombinant DNA technology. The gene encoding transforming growth factor beta is inserted into a suitable expression vector, which is then introduced into a host cell, such as Escherichia coli or Chinese hamster ovary cells. The host cells are cultured under specific conditions to express the protein, which is then purified using techniques such as affinity chromatography .
In industrial settings, transforming growth factor beta can be produced in large quantities using bioreactors. The process involves optimizing the culture conditions, such as temperature, pH, and nutrient supply, to maximize protein yield. The protein is then harvested and purified to obtain the final product .
化学反応の分析
Transforming growth factor beta undergoes several types of chemical reactions, including phosphorylation, ubiquitination, and proteolytic cleavage.
Proteolytic Cleavage: Transforming growth factor beta is synthesized as a latent precursor that requires proteolytic cleavage to become active.
Common reagents used in these reactions include kinases for phosphorylation, ubiquitin ligases for ubiquitination, and proteases for cleavage. The major products formed from these reactions are phosphorylated SMAD proteins, ubiquitinated receptors, and active transforming growth factor beta .
科学的研究の応用
Transforming growth factor beta has numerous applications in scientific research:
Chemistry: It is used to study signaling pathways and protein interactions.
Biology: Transforming growth factor beta is essential for understanding cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: It is a target for therapeutic interventions in diseases such as cancer, fibrosis, and inflammatory disorders. .
作用機序
Transforming growth factor beta exerts its effects by binding to specific receptors on the cell surface, known as transforming growth factor beta receptors type I and type II. Upon ligand binding, these receptors form a complex that activates receptor-regulated SMAD proteins through phosphorylation. The phosphorylated SMAD proteins then form a complex with SMAD4 and translocate to the nucleus, where they regulate the transcription of target genes .
In addition to the SMAD pathway, transforming growth factor beta can activate non-SMAD signaling pathways, such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway. These pathways contribute to the diverse biological effects of transforming growth factor beta .
類似化合物との比較
Transforming growth factor beta is part of a larger family of growth factors, including bone morphogenetic proteins, growth differentiation factors, and activins. While these compounds share structural similarities, they have distinct biological functions:
Bone Morphogenetic Proteins: Primarily involved in bone and cartilage development.
Growth Differentiation Factors: Regulate various developmental processes.
Activins: Play roles in reproductive physiology and inflammation
Transforming growth factor beta is unique in its ability to regulate a wide range of cellular processes and its involvement in both physiological and pathological conditions. This versatility makes it a critical target for therapeutic interventions .
特性
分子式 |
C17H10F4N6 |
|---|---|
分子量 |
374.29 g/mol |
IUPAC名 |
N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H10F4N6/c18-10-8-22-6-5-11(10)25-15-9-4-7-23-14(9)26-16(27-15)12-2-1-3-13(24-12)17(19,20)21/h1-8H,(H2,22,23,25,26,27) |
InChIキー |
KNTWBIUWHSYQJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C2=NC3=C(C=CN3)C(=N2)NC4=C(C=NC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
![5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B15140854.png)
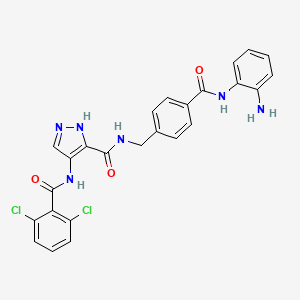

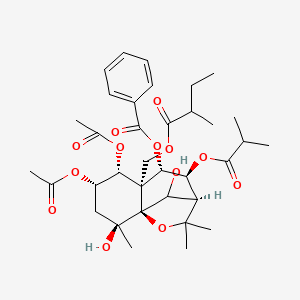
![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)


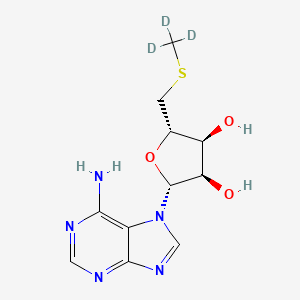
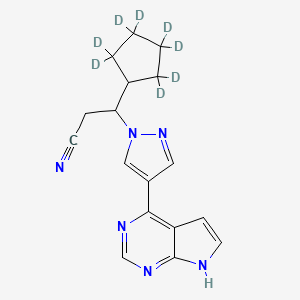
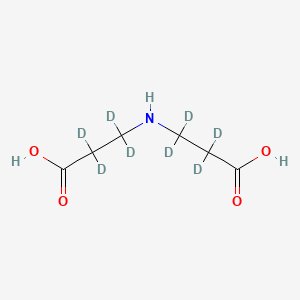


![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,18S,21S,24R,29R)-29-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-6-benzyl-3,12-bis(3-carbamimidamidopropyl)-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontan-24-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B15140928.png)
